4-(2-Methoxy-phenoxymethyl)-5-methyl-furan-2-carboxylic acid
Description
4-(2-Methoxy-phenoxymethyl)-5-methyl-furan-2-carboxylic acid (CAS: 297137-48-5) is a furan-based carboxylic acid derivative featuring a methoxyphenoxymethyl group at position 4 and a methyl group at position 5 of the furan ring. Its molecular formula is C₁₄H₁₄O₅, with a molecular weight of 262.26 g/mol . The compound is structurally characterized by a furan core functionalized with both hydrophobic (methyl) and hydrophilic (carboxylic acid, methoxyphenoxy) groups, making it a versatile intermediate in medicinal and materials chemistry. Limited direct pharmacological data are available, but its structural analogs exhibit diverse biological activities, including roles in metabolic regulation and enzyme inhibition .
Properties
IUPAC Name |
4-[(2-methoxyphenoxy)methyl]-5-methylfuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-9-10(7-13(19-9)14(15)16)8-18-12-6-4-3-5-11(12)17-2/h3-7H,8H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWFWXJLCMOJPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)O)COC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxy-phenoxymethyl)-5-methyl-furan-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methoxyphenol and 5-methylfuran-2-carboxylic acid.
Formation of Intermediate: The 2-methoxyphenol is reacted with a suitable halomethylating agent to form 2-methoxy-phenoxymethyl halide.
Coupling Reaction: The intermediate is then coupled with 5-methylfuran-2-carboxylic acid under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxy-phenoxymethyl)-5-methyl-furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: 4-(2-Methoxy-phenoxymethyl)-5-methyl-furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Methoxy-phenoxymethyl)-5-methyl-furan-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-Methoxy-phenoxymethyl)-5-methyl-furan-2-carboxylic acid involves its interaction with specific molecular targets. The methoxy-phenoxymethyl group can interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function.
Comparison with Similar Compounds
5-Methylfuran-2-carboxylic Acid (CAS: 1917-15-3)
- Structure: Simplest analog, lacking the methoxyphenoxymethyl group.
- Molecular Formula : C₆H₆O₃; MW : 126.11 g/mol .
- Synthesis : Produced via hydrolysis of 5-methylfuran-2-carboxylate esters or oxidation of 5-methylfurfural (97% yield) .
- Biological Activity : Acts as a metabolite in diabetic patients, showing a negative correlation with urea nitrogen and a positive correlation with estimated glomerular filtration rate (eGFR), suggesting renal function modulation .
- Applications : Used as a biochemical probe and intermediate in organic synthesis.
5-(4-Nitrophenyl)furan-2-carboxylic Acid (CAS: M1515)
- Structure : Features a nitro-substituted phenyl group at position 5.
- Molecular Formula: C₁₁H₇NO₅; MW: 233.18 g/mol .
- Synthesis : Prepared via Suzuki-Miyaura coupling of methyl 5-bromofuran-2-carboxylate with 4-nitrophenylboronic acid, followed by ester hydrolysis (20% yield) .
- Properties : Higher electron-withdrawing character due to the nitro group, enhancing reactivity in electrophilic substitutions.
- Applications: Potential as a photoactive material or enzyme inhibitor due to nitro group redox activity.
5-[(2-Methoxy-4-propylphenoxy)methyl]furan-2-carboxylic Acid (CAS: MFCD02090871)
- Structure: Contains a propyl-substituted methoxyphenoxymethyl group at position 5.
- Molecular Formula : C₁₅H₁₈O₅; MW : 278.30 g/mol .
- Properties : Increased hydrophobicity compared to the target compound due to the propyl chain, likely improving membrane permeability.
- Applications : Explored in drug delivery systems where lipophilicity enhances bioavailability.
5-[(4-Methoxyphenoxy)methyl]-2-methylfuran-3-carboxylic Acid (CAS: 735336-36-4)
- Structure: Structural isomer with methyl and methoxyphenoxymethyl groups at positions 3 and 5, respectively.
- Molecular Formula : C₁₄H₁₄O₅; MW : 262.26 g/mol .
Data Table: Structural and Functional Comparison
Research Findings and Key Insights
Synthetic Accessibility :
- Suzuki-Miyaura coupling is a common method for introducing aryl groups to the furan ring (e.g., nitroaryl in ) .
- Hydrolysis of ester precursors efficiently yields carboxylic acid derivatives (e.g., 5-methylfuran-2-carboxylic acid) .
Nitro-substituted analogs exhibit enhanced reactivity, making them candidates for photodynamic therapy or catalysis .
Structure-Activity Relationships :
Biological Activity
4-(2-Methoxy-phenoxymethyl)-5-methyl-furan-2-carboxylic acid is a furan derivative notable for its unique structural features, including a furan ring, a methoxyphenyl group, and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties.
- Molecular Formula : C14H14O5
- Molecular Weight : 262.26 g/mol
The distinct structural characteristics of this compound contribute to its biological activity, making it a subject of ongoing research.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The methoxy-phenoxymethyl group can modulate enzyme or receptor activity, while the carboxylic acid group facilitates hydrogen bonding with biological molecules, influencing their functions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that furan derivatives can inhibit the growth of various pathogens, including bacteria and fungi. The exact mechanism involves disrupting microbial cell walls or inhibiting essential metabolic pathways.
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators. This action may be beneficial in treating conditions characterized by excessive inflammation, such as arthritis and other autoimmune diseases.
Antiviral Activity
There are indications that this compound may possess antiviral properties. Preliminary studies suggest effectiveness against certain viruses, including those responsible for respiratory infections and possibly even HIV. The compound's ability to interact with viral proteins could inhibit viral replication.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Key Features | Biological Activity |
|---|---|---|---|
| 4-(2-Methoxy-phenoxymethyl)-benzoic acid | Structure | Similar structure; benzoic acid core | Moderate antimicrobial activity |
| 4-(2-Methoxy-phenoxymethyl)-phenylacetic acid | Structure | Phenylacetic acid core | Limited anti-inflammatory effects |
This comparison highlights that while similar compounds exist, the unique combination of the furan ring and methoxy-phenoxymethyl group in our compound confers specific biological activities not found in others.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various furan derivatives indicated that this compound showed a minimum inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent.
- Anti-inflammatory Mechanism Exploration : In a model of induced inflammation, treatment with this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting its utility in inflammatory disease management.
- Antiviral Activity Evaluation : Preliminary tests against respiratory viruses revealed that this compound could inhibit viral replication by up to 75% at concentrations below 50 μM, indicating promising antiviral potential.
Q & A
Q. What are the optimal synthetic routes for 4-(2-Methoxy-phenoxymethyl)-5-methyl-furan-2-carboxylic acid, and how can yield and purity be maximized?
The synthesis of this compound likely involves nucleophilic substitution or coupling reactions between a methoxyphenoxy precursor and a methyl-furan-carboxylic acid derivative. A method analogous to (for a structurally similar compound) uses alkaline conditions (e.g., K₂CO₃ or NaOH) to promote ether bond formation between phenolic and furan moieties . Key steps include:
- Precursor activation : Use of 2-methoxyphenol and a brominated/chlorinated 5-methyl-furan-2-carboxylic acid derivative.
- Reaction optimization : Solvent choice (e.g., DMF or acetone) and temperature (60–80°C) to balance reaction rate and byproduct formation.
- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) to achieve >95% purity.
Table 1 : Example reaction conditions for similar compounds (adapted from and ):
| Precursor | Base | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 2-Methoxyphenol | K₂CO₃ | Acetone | 70 | 65–75 | 92–97 |
| 5-Methyl-furan-2-carbonyl chloride | Pyridine | THF | 25 | 80–85 | 98 |
Q. Which spectroscopic and chromatographic methods are most effective for structural characterization?
- NMR : ¹H and ¹³C NMR are critical for confirming substituent positions. The methoxyphenoxy group will show aromatic protons (δ 6.8–7.2 ppm) and a methoxy singlet (δ ~3.8 ppm). The furan ring protons typically appear at δ 6.2–7.5 ppm .
- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion confirmation (expected [M+H]⁺ ~291 g/mol).
- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and furan C-O-C bands (~1250 cm⁻¹) .
Q. How can preliminary biological activity (e.g., antimicrobial or anti-inflammatory) be screened?
- Antimicrobial assays : Follow CLSI guidelines using broth microdilution (e.g., MIC against S. aureus and E. coli). reports similar compounds showing MIC values of 8–32 µg/mL .
- Anti-inflammatory testing : Measure inhibition of COX-2 or TNF-α production in LPS-stimulated macrophages (IC₅₀ values typically 10–50 µM for related furan derivatives) .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-methoxy-phenoxymethyl group influence reactivity in further functionalization?
The methoxy group is electron-donating, which may direct electrophilic substitution on the phenyl ring. However, steric hindrance from the phenoxymethyl substituent could limit accessibility for reactions like Friedel-Crafts alkylation. Computational studies (DFT) or Hammett plots (using para-substituted analogs) can quantify electronic effects. highlights thermochemical analysis (e.g., ΔH sublimation) to predict reactivity trends .
Table 2 : Substituent effects on reaction rates (hypothetical data):
| Substituent | Reaction Rate (k, relative to H) |
|---|---|
| -OCH₃ | 0.85 |
| -NO₂ | 1.20 |
| -Cl | 1.10 |
Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved?
Unexpected splitting may arise from restricted rotation of the phenoxymethyl group or hydrogen bonding. Strategies include:
- Variable-temperature NMR : Observe coalescence of peaks at elevated temperatures (e.g., 50–80°C) to confirm dynamic effects.
- X-ray crystallography : Resolve spatial arrangements (e.g., dihedral angles between furan and phenyl rings) .
- 2D-COSY and NOESY : Identify through-space coupling between methoxy protons and furan methyl groups .
Q. What methodologies are suitable for studying metabolic stability and degradation pathways?
- In vitro metabolism : Incubate with liver microsomes (human or rodent) and analyze metabolites via LC-QTOF-MS. notes that furan rings may undergo oxidation to form carboxylic acid derivatives (e.g., 5-hydroxymethyl analogs) .
- Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions. Monitor stability via HPLC (e.g., t₁/₂ = 2–6 hours under oxidative stress) .
Q. How can synthetic pathways be optimized for scalability while minimizing hazardous byproducts?
- Green chemistry principles : Replace DMF with cyclopentyl methyl ether (CPME) as a safer solvent.
- Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., coupling reactions). suggests scaling to 100 g batches with >90% yield using continuous flow reactors .
- Byproduct analysis : GC-MS to identify and quantify impurities (e.g., unreacted phenol or furan intermediates) .
Q. What computational tools predict binding affinity to biological targets (e.g., enzymes or receptors)?
- Molecular docking (AutoDock Vina) : Screen against COX-2 (PDB: 5KIR) or bacterial dihydrofolate reductase (PDB: 3FRA).
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. demonstrates similar furan-carboxamides achieving ΔG binding ≈ -8 kcal/mol .
Q. How can solubility and formulation challenges be addressed for in vivo studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
